5-Nitrothiophene-2-Carboxaldehyde

Catalog No.
S577682
CAS No.
4521-33-9
M.F
C5H3NO3S
M. Wt
157.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitrothiophene-2-Carboxaldehyde

CAS Number

4521-33-9

Product Name

5-Nitrothiophene-2-Carboxaldehyde

IUPAC Name

5-nitrothiophene-2-carbaldehyde

Molecular Formula

C5H3NO3S

Molecular Weight

157.15 g/mol

InChI

InChI=1S/C5H3NO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3H

InChI Key

CHTSWZNXEKOLPM-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=O

Synonyms

2-Formyl-5-nitrothiophene; 2-Nitrothiophene-5-carboxaldehyde; 5-Nitro-2-formylthiophene; 5-Nitro-2-thienaldehyde; 5-Nitro-2- thienylaldehyde; 5-Nitro-2-thienylcarboxaldehyde; 5-Nitro-2-thiophenealdehyde; 5-Nitro-2-thiophenecarboxaldehyde; 5-Nitrothio

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=O

The exact mass of the compound 5-Nitrothiophene-2-Carboxaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168226. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Nitrothiophene-2-carboxaldehyde (CAS: 4521-33-9) is a highly electrophilic, bifunctional heteroaromatic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Featuring a thiophene core substituted with a strongly electron-withdrawing nitro group at the 5-position and a reactive formyl group at the 2-position, this compound serves as a critical precursor for Schiff bases, thiosemicarbazones, and benzimidazole derivatives . In industrial and laboratory procurement, its value lies in its dual reactivity: the aldehyde readily undergoes condensation and oxidation reactions, while the nitro group acts as a reducible pharmacophore and an electronic modulator [1]. Procuring high-purity (>98%) material is essential to avoid contamination from its 4-nitro regioisomer, ensuring reproducible yields in downstream synthetic workflows .

Substituting 5-nitrothiophene-2-carboxaldehyde with its unsubstituted parent (thiophene-2-carboxaldehyde) or its furan analog (5-nitro-2-furaldehyde) fundamentally alters both processability and end-product performance [1]. The unsubstituted thiophene lacks the necessary electron-withdrawing effect, drastically reducing the electrophilicity of the aldehyde carbon and preventing the formation of redox-active nitro anion radicals essential for specific downstream applications [2]. Conversely, while 5-nitro-2-furaldehyde offers similar electronic properties, the furan ring is highly susceptible to hydrolytic ring-opening degradation in basic condensation media [3]. The thiophene core of 5-nitrothiophene-2-carboxaldehyde provides significantly higher chemical stability, allowing it to survive a broader range of reaction conditions, including Claisen-Schmidt condensations, without sacrificing the reactivity of the formyl group [3].

Precursor Purity and Regioisomer Avoidance

Direct nitration of thiophene-2-carboxaldehyde typically yields a crude mixture containing approximately 60% 5-nitrothiophene-2-carboxaldehyde and 40% 4-nitrothiophene-2-carboxaldehyde . Procuring the isolated, high-purity (>98%) 5-nitro isomer bypasses the need for resource-intensive column chromatography. Using crude or mixed-isomer batches directly in downstream condensations leads to complex, inseparable product mixtures and significantly depressed yields of the desired 5-substituted targets .

Evidence DimensionRegioisomer ratio in unpurified synthesis
Target Compound Data>98% pure 5-nitrothiophene-2-carboxaldehyde (procured standard)
Comparator Or BaselineCrude nitration product (60:40 mixture of 5-nitro and 4-nitro isomers)
Quantified DifferenceEliminates ~40% off-target regioisomer contamination.
ConditionsStandard electrophilic nitration vs. procured purified material.

Purchasing the purified 5-nitro isomer is highly cost-effective as it eliminates a major chromatographic bottleneck and prevents downstream yield losses.

Enhanced Ring Stability in Condensation Reactions

When synthesizing heteroaryl-phenylpropenones via Claisen-Schmidt condensation, the choice of the heterocyclic core dictates process viability. 5-Nitro-2-furaldehyde (the furan analog) is prone to severe degradation and hydrolytic ring-opening in basic media, leading to the loss of the nitro function and formation of multiple side products [1]. In contrast, 5-nitrothiophene-2-carboxaldehyde exhibits significantly higher ring stability under similar conditions, achieving up to 74% conversion to the desired propenones without core degradation when optimized with acidic catalysis [1].

Evidence DimensionHeteroaromatic ring stability
Target Compound Data5-Nitrothiophene-2-carboxaldehyde (stable thiophene core, up to 74% yield in condensations)
Comparator Or Baseline5-Nitro-2-furaldehyde (susceptible to basic ring-opening degradation)
Quantified DifferencePrevention of ring-opening degradation and higher recoverable yields of condensation products.
ConditionsClaisen-Schmidt condensation with acetophenones.

Buyers synthesizing complex chalcones or Schiff bases should select the thiophene analog to minimize degradation-related yield losses and simplify purification.

Enhanced Electrophilicity in Aqueous Catalytic Condensations

The strong electron-withdrawing effect of the 5-nitro group makes the 2-formyl carbon highly electrophilic, facilitating rapid nucleophilic attack. In the ruthenium(II)-catalyzed synthesis of 2-arylbenzimidazoles in water, 5-nitrothiophene-2-carboxaldehyde achieved an 88% yield of the monoarylated product[1]. This significantly outperforms less electrophilic comparators such as 3-methylthiophene-2-carboxaldehyde (57% yield) and 5-bromoindole-3-carboxaldehyde (76% yield) under identical additive-free aqueous conditions [1].

Evidence DimensionProduct yield in Ru(II)-catalyzed aqueous condensation
Target Compound Data88% yield of 2-arylbenzimidazole
Comparator Or Baseline3-methylthiophene-2-carboxaldehyde (57% yield)
Quantified Difference31% absolute increase in yield.
ConditionsReaction with o-phenylenediamine, 5 mol% Ru(II) catalyst, in water under nitrogen.

The high reactivity of this specific aldehyde drives higher yields in green-chemistry and aqueous catalytic workflows, reducing the need for excess reagents or harsh solvents.

Enabling Redox-Active Pharmacophore Generation

For applications in antitrypanosomal and antiamoebic drug design, the compound must be capable of generating reactive oxygen species via redox cycling. Derivatives of 5-nitrothiophene-2-carboxaldehyde undergo a characteristic one-electron reduction to form a stable nitro anion radical, detectable via ESR spectroscopy [1]. Unsubstituted thiophene-2-carboxaldehyde derivatives completely lack this electrochemical feature, rendering them biologically inactive in these specific parasite inhibition assays [1].

Evidence DimensionFormation of nitro anion radical (redox cycling capability)
Target Compound DataGenerates ESR-detectable nitro anion radical upon reduction
Comparator Or BaselineThiophene-2-carboxaldehyde (incapable of nitro anion radical formation)
Quantified DifferenceBinary presence/absence of the requisite redox-active mechanism.
ConditionsIntracellular reduction or electrochemical reduction assays.

Procurement for antiparasitic drug development strictly requires the 5-nitro variant, as the unsubstituted baseline lacks the fundamental mechanism of action.

Synthesis of Antimicrobial and Antiparasitic Thiosemicarbazones

5-Nitrothiophene-2-carboxaldehyde is the primary starting material for synthesizing bioactive thiosemicarbazones and semicarbazones [1]. Its specific substitution pattern provides both the reactive aldehyde for hydrazone linkage and the reducible nitro group required for generating cytotoxic nitro anion radicals against Trypanosoma cruzi and Entamoeba histolytica [2].

Precursor for Aqueous Green-Chemistry Catalysis

Due to the highly electrophilic nature of its formyl group, this compound is a highly effective substrate for developing and benchmarking aqueous catalytic protocols, such as Ru(II)-catalyzed benzimidazole formations [3]. It consistently delivers high yields (e.g., 88%) without requiring organic solvents or complex additives, making it a reliable standard for green methodology development [3].

Development of Stable Chalcone and Propenone Analogs

In medicinal chemistry programs targeting dormant Mycobacterium tuberculosis, hybrid molecules like 5-nitro heteroaryl-phenylpropenones are synthesized via Claisen-Schmidt condensations [4]. 5-Nitrothiophene-2-carboxaldehyde is selected over its furan counterpart because its thiophene core resists hydrolytic ring-opening, ensuring higher yields and cleaner reaction profiles during the condensation step [4].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4521-33-9

Wikipedia

5-Nitrothiophene-2-carboxaldehyde

Dates

Last modified: 08-15-2023

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